molecular formula C6H6NNaO2S B1290555 Sodium (4-methyl-1,3-thiazol-2-yl)acetate CAS No. 1007036-41-0

Sodium (4-methyl-1,3-thiazol-2-yl)acetate

Cat. No.: B1290555
CAS No.: 1007036-41-0
M. Wt: 179.17 g/mol
InChI Key: RQEZRGOLVACBTR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium (4-methyl-1,3-thiazol-2-yl)acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Biochemical Analysis

Biochemical Properties

Sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to exhibit antimicrobial, antifungal, antiviral, and anticancer activities . Sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate may interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis of neurotransmitters like acetylcholine . These interactions can lead to enzyme inhibition or activation, affecting the overall biochemical processes within the cell.

Cellular Effects

Sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism . For example, thiazole derivatives have shown potential in modulating oxidative stress and inflammation, which are critical factors in cellular health . Sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate may also impact the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell survival and function.

Molecular Mechanism

The molecular mechanism of action of Sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Thiazole derivatives are known to interact with specific receptors and enzymes, leading to the modulation of their activity . For instance, Sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate may bind to enzyme active sites, altering their conformation and affecting their catalytic activity. This can result in the inhibition of enzyme function or the activation of specific biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate may change over time due to its stability and degradation . Studies have shown that thiazole derivatives can exhibit long-term effects on cellular function, both in vitro and in vivo . The stability of Sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate is crucial for its sustained activity, and any degradation products may also influence its overall effects on cells.

Dosage Effects in Animal Models

The effects of Sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate can vary with different dosages in animal models . At lower doses, it may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, it may lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects is essential for determining the therapeutic window and potential risks associated with its use.

Metabolic Pathways

Sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate is involved in various metabolic pathways, interacting with enzymes and cofactors . Thiazole derivatives are known to affect metabolic flux and metabolite levels, influencing the overall metabolic balance within cells . For example, Sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate may participate in the synthesis and degradation of key metabolites, impacting cellular energy production and utilization.

Transport and Distribution

The transport and distribution of Sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate within cells and tissues are critical for its biological activity . It may interact with specific transporters and binding proteins, facilitating its uptake and localization within target cells . The distribution of Sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate can also affect its accumulation in specific tissues, influencing its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of Sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate plays a significant role in its activity and function . It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of Sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate can impact its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate typically involves the reaction of 4-methyl-1,3-thiazole with sodium acetate. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may involve the use of catalysts to enhance the reaction rate and yield. After the reaction is complete, the product is isolated through filtration and drying.

Chemical Reactions Analysis

Types of Reactions: Sodium (4-methyl-1,3-thiazol-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Sodium (4-methyl-1,3-thiazol-2-yl)acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

Comparison: Sodium (4-methyl-1,3-thiazol-2-yl)acetate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Unlike sulfathiazole, which is primarily used as an antimicrobial agent, sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate has broader applications in various fields . Its structural similarity to ritonavir and abafungin highlights its potential in medicinal chemistry for developing new therapeutic agents .

Properties

IUPAC Name

sodium;2-(4-methyl-1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S.Na/c1-4-3-10-5(7-4)2-6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEZRGOLVACBTR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.